molecular formula C24H18O B14531727 Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- CAS No. 62225-34-7

Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl-

Cat. No.: B14531727
CAS No.: 62225-34-7
M. Wt: 322.4 g/mol
InChI Key: KWWQBEYXHSPPDK-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- is a heterocyclic compound that features a fused ring system combining indene and pyran structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- typically involves multi-component reactions. One common method includes the reaction of diketene with ninhydrin and primary amines, which can be conducted under un-catalyzed conditions . Another approach involves the use of heterocyclic ketene aminals and bindone in the presence of p-TSA as an acid catalyst in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

    Reduction: This can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require heating or reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to effects such as enzyme inhibition or receptor modulation. Specific pathways and targets depend on the functional groups present on the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- is unique due to its fused ring system, which imparts distinct electronic properties and reactivity. This makes it valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics, such as in OLED materials.

Properties

CAS No.

62225-34-7

Molecular Formula

C24H18O

Molecular Weight

322.4 g/mol

IUPAC Name

2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran

InChI

InChI=1S/C24H18O/c1-3-9-17(10-4-1)21-16-22(18-11-5-2-6-12-18)25-23-15-19-13-7-8-14-20(19)24(21)23/h1-14,16,21H,15H2

InChI Key

KWWQBEYXHSPPDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1OC(=CC3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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